Cas no 1017778-74-3 (2-Methoxy-3-(trifluoromethyl)benzyl alcohol)

2-Methoxy-3-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol with a methoxy substituent at the ortho position relative to the benzyl hydroxyl group. The trifluoromethyl group enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features contribute to improved metabolic stability and lipophilicity in derived compounds. The presence of both hydroxyl and methoxy functional groups allows for versatile derivatization, enabling applications in cross-coupling reactions and as a building block for complex molecules. This compound is particularly useful in the development of bioactive molecules due to its ability to influence binding affinity and pharmacokinetic properties.
2-Methoxy-3-(trifluoromethyl)benzyl alcohol structure
1017778-74-3 structure
Product Name:2-Methoxy-3-(trifluoromethyl)benzyl alcohol
CAS No:1017778-74-3
MF:C9H9F3O2
MW:206.161773443222
MDL:MFCD09832314
CID:3041484
PubChem ID:46737589
Update Time:2025-11-01

2-Methoxy-3-(trifluoromethyl)benzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-3-(trifluoromethyl)benzyl alcohol
    • AEJHNFSKLDVXOW-UHFFFAOYSA-N
    • F93013
    • (2-Methoxy-3-(trifluoromethyl)phenyl)methanol
    • CS-0439945
    • EN300-1929409
    • AKOS015956975
    • 1017778-74-3
    • JS-4666
    • MFCD09832314
    • [2-methoxy-3-(trifluoromethyl)phenyl]methanol
    • MDL: MFCD09832314
    • Inchi: 1S/C9H9F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4,13H,5H2,1H3
    • InChI Key: AEJHNFSKLDVXOW-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(CO)=C1OC)(F)F

Computed Properties

  • Exact Mass: 206.05546401g/mol
  • Monoisotopic Mass: 206.05546401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 242.4±40.0 °C at 760 mmHg
  • Flash Point: 119.0±23.8 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

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2-Methoxy-3-(trifluoromethyl)benzyl alcohol Suppliers

Amadis Chemical Company Limited
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(CAS:1017778-74-3)2-Methoxy-3-(trifluoromethyl)benzyl alcohol
Order Number:A939074
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Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:28
Price ($):171.0/294.0
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Additional information on 2-Methoxy-3-(trifluoromethyl)benzyl alcohol

Introduction to 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS No. 1017778-74-3)

2-Methoxy-3-(trifluoromethyl)benzyl alcohol, identified by the Chemical Abstracts Service Number (CAS No.) 1017778-74-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of aromatic alcohols, characterized by its benzyl alcohol moiety and functional groups that include a methoxy group and a trifluoromethyl substituent. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The presence of a trifluoromethyl group at the 3-position of the benzene ring imparts unique electronic and steric properties to the molecule. Trifluoromethyl groups are well-known for their ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In contrast, the methoxy group at the 2-position introduces polarity and influences the overall solubility and reactivity of the compound. These structural attributes make 2-Methoxy-3-(trifluoromethyl)benzyl alcohol a versatile building block for drug discovery efforts.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The structural motif of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol has been explored in several high-throughput screening campaigns due to its potential to interact with key biological enzymes and receptors. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in tumor proliferation and survival pathways.

One notable application of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol is in the synthesis of enzyme inhibitors. The trifluoromethyl group enhances binding interactions by increasing hydrophobicity and reducing pKa values, while the benzyl alcohol moiety can serve as a hydrogen bond acceptor or participate in π-stacking interactions with protein targets. Researchers have leveraged these properties to design molecules with improved pharmacokinetic profiles, including enhanced oral bioavailability and prolonged half-life.

Moreover, the methoxy group provides a site for further functionalization, allowing chemists to introduce additional substituents that fine-tune biological activity. For example, palladium-catalyzed cross-coupling reactions have been employed to attach various aryl or heteroaryl groups to the benzyl alcohol backbone, generating libraries of compounds for structure-activity relationship (SAR) studies. Such modifications have led to the discovery of novel scaffolds with potent inhibitory effects on disease-relevant targets.

The pharmaceutical industry has also explored 2-Methoxy-3-(trifluoromethyl)benzyl alcohol as a precursor in the synthesis of chiral drugs. The asymmetric induction provided by auxiliary groups attached to the benzyl alcohol moiety enables the production of enantiomerically pure compounds, which are often required for therapeutic applications due to their distinct pharmacological properties. Advances in asymmetric catalysis have made it possible to achieve high enantiomeric excesses (ee%) in these transformations, underscoring the compound's importance in modern drug development.

Recent studies have highlighted the role of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol in addressing emerging therapeutic challenges. For instance, researchers have investigated its potential as an intermediate in antiviral drug discovery. The trifluoromethyl group's ability to modulate viral protease activity has been exploited in designing inhibitors that disrupt viral replication cycles. Additionally, derivatives of this compound have demonstrated anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes or other inflammatory mediators.

The versatility of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol extends beyond pharmaceutical applications; it has found utility in materials science and agrochemical research. Its aromatic structure and functional groups make it a suitable candidate for developing advanced materials with tailored electronic properties or for synthesizing pesticides with improved efficacy and environmental safety profiles.

In conclusion, 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS No. 1017778-74-3) represents a structurally intriguing compound with broad applications across multiple scientific disciplines. Its unique combination of electronic and steric features continues to inspire innovation in drug discovery, material science, and industrial chemistry. As research progresses, further exploration of this molecule is expected to yield novel insights into its potential as a therapeutic agent or functional material.

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Amadis Chemical Company Limited
(CAS:1017778-74-3)2-Methoxy-3-(trifluoromethyl)benzyl alcohol
A939074
Purity:99%/99%
Quantity:5g/10g
Price ($):171.0/294.0
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